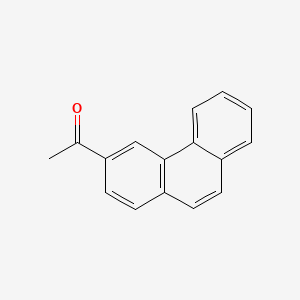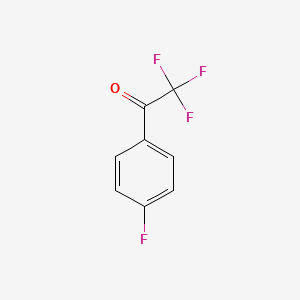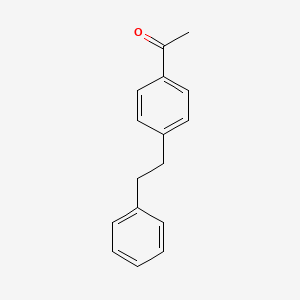
3-Acetylphenanthrene
Overview
Description
3-Acetylphenanthrene is an organic compound with the chemical formula C16H12O. It is a derivative of phenanthrene, characterized by the presence of an acetyl group at the third position of the phenanthrene ring system. This compound appears as a white to pale yellow crystalline solid and is soluble in most organic solvents such as ether, alcohol, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylphenanthrene is typically synthesized through the heating reaction of phenanthrene and acetic anhydride. This esterification reaction occurs in acetic acid or other organic solvents, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where phenanthrene is reacted with acetic anhydride under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group, forming 3-phenanthroic acid.
Reduction: The acetyl group can be reduced to an alcohol group, resulting in 3-hydroxyphenanthrene.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 3-Phenanthroic acid
Reduction: 3-Hydroxyphenanthrene
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetylphenanthrene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-acetylphenanthrene involves its interaction with various molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Acetylphenanthrene
- 9-Acetylphenanthrene
- 2-Acetylanthracene
- 9-Acetylanthracene
Comparison: 3-Acetylphenanthrene is unique due to the position of the acetyl group on the phenanthrene ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, 2-acetylphenanthrene and 9-acetylphenanthrene have different physical and chemical properties due to the location of the acetyl group, which affects their interactions with other molecules and their overall stability .
Properties
IUPAC Name |
1-phenanthren-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNPRNAHRHQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049243 | |
| Record name | 3-Acetylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-76-1 | |
| Record name | 1-(3-Phenanthrenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3432AC5C2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the dielectric properties of 3-acetylphenanthrene?
A1: Research has shown that this compound exhibits dielectric absorption attributed to the relaxation of the acetyl group. [] This relaxation process has been studied in both p-xylene solution and a polystyrene matrix. Interestingly, the weight factor for group relaxation (C2) was found to be lower than the theoretical value in both cases, indicating a unique behavior compared to similar molecules. []
Q2: How does this compound compare to other acetyl-substituted aromatic compounds in terms of its activation energy for acetyl group relaxation?
A2: Studies using polystyrene matrices have shown that the free energy of activation for acetyl group relaxation increases in the following order: acetophenone < 2-acetylphenanthrene < this compound < 2-acetylnaphthalene. [] This suggests that the size and structure of the aromatic ring system influence the energy barrier for acetyl group rotation.
Q3: Has this compound been investigated for its potential use in asymmetric catalysis?
A3: Yes, a bis[5]helicenediol ligand ([5]HELOL) synthesized using this compound as a starting material has shown promising results in asymmetric catalysis. [] This ligand effectively catalyzed the addition of diethylzinc to aldehydes, yielding nonracemic alcohols with enantiomeric excesses as high as 81%. [] This highlights the potential of this compound derivatives as chiral building blocks for catalysts.
Q4: What are the potential applications of this compound in materials science?
A4: While specific applications require further investigation, this compound's adsorption and desorption behavior at the silica–carbon tetrachloride interface has been studied. [] The compound can be desorbed from silica surfaces using octylphenolethoxylates (Triton X), with the desorption efficiency correlating to the surfactant's adsorption onto the silica's hydroxyl groups. [] This understanding could be relevant for applications involving surface modification, adsorption processes, or the development of sensors.
Q5: How does the position of the acetyl group on the phenanthrene ring influence biological activity?
A5: Studies have shown that amongst a series of phenanthrene derivatives with different substituents (acetyl, carboxylic acid, hydroxyl, and amino) at the 2-, 3-, and 9-positions, the 3-substituted derivatives exhibited the most potent depressant effects in cats. [] Specifically, this compound was found to be more potent than phenanthrene itself, but less so than 3-aminophenanthrene, phenanthrene-3-carboxylic acid, and 3-hydroxyphenanthrene. [] This highlights the importance of substituent position on the phenanthrene ring system for modulating biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















